molecular formula C17H30Cl2N5O8PS B587999 4-Glutathionyl cyclophosphamide CAS No. 77273-67-7

4-Glutathionyl cyclophosphamide

Cat. No.: B587999
CAS No.: 77273-67-7
M. Wt: 566.388
InChI Key: CXEDBYAXQXFDHD-XNZWOTSQSA-N
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Description

4-Glutathionyl cyclophosphamide is a complex chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a gamma-glutamyl moiety linked to a cysteinylglycine unit through a phosphoramide bond. The presence of bis(2-chloroethyl)amino groups makes it a potent alkylating agent, often used in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glutathionyl cyclophosphamide involves multiple stepsThe final step involves the formation of the phosphoramide bond, which is achieved through the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxazaphosphinan ring to its corresponding amine.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiol and amine derivatives.

Scientific Research Applications

4-Glutathionyl cyclophosphamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.

    Biology: Employed in studies of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites in biological molecules. This leads to the cross-linking of DNA and proteins, disrupting their normal function. The molecular targets include DNA bases and protein thiol groups, and the pathways involved are related to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Gamma-glutamylcysteine: A precursor in glutathione biosynthesis.

    Glutathione: A tripeptide involved in cellular redox reactions.

    Phosphoramide mustard: An alkylating agent used in chemotherapy.

Uniqueness

4-Glutathionyl cyclophosphamide is unique due to its combined gamma-glutamyl and phosphoramide structure, which imparts both stability and reactivity. This makes it a versatile compound for various applications, particularly in therapeutic research .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30)/t11-,12-,14?,33?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEDBYAXQXFDHD-XNZWOTSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COP(=O)(NC1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747862
Record name L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77273-67-7
Record name L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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